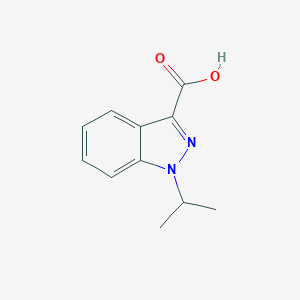

1-Isopropyl-1H-indazole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylindazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7(2)13-9-6-4-3-5-8(9)10(12-13)11(14)15/h3-7H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUPHXAYPNYFIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=CC=CC=C2C(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443396 |

Source

|

| Record name | 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173600-14-1 |

Source

|

| Record name | 1-(Propan-2-yl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 1-Isopropyl-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-Isopropyl-1H-indazole-3-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this particular derivative, this guide also incorporates information on the parent compound, 1H-indazole-3-carboxylic acid, and general characteristics of N-alkylated indazole-3-carboxylic acids to provide a thorough understanding of its expected behavior and potential applications.

Core Chemical Properties

While specific quantitative data for this compound is not extensively reported in publicly available literature, its fundamental properties can be inferred from its structure and data available for analogous compounds. The core structure consists of a bicyclic indazole ring system, functionalized with a carboxylic acid at the 3-position and an isopropyl group at the N1 position.

Table 1: Physicochemical Properties of this compound and its Parent Compound

| Property | This compound | 1H-indazole-3-carboxylic acid |

| CAS Number | 173600-14-1[1] | 4498-67-3 |

| Molecular Formula | C₁₁H₁₂N₂O₂ | C₈H₆N₂O₂ |

| Molecular Weight | 204.23 g/mol | 162.15 g/mol |

| Appearance | Not specified (likely a solid) | Off-white to yellow crystalline powder |

| Melting Point | Data not available | 266-270 °C (decomposes) |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Soluble in polar organic solvents |

| pKa | Data not available | Data not available |

Synthesis and Reactivity

The synthesis of this compound primarily involves the N-alkylation of the 1H-indazole-3-carboxylic acid core. A significant challenge in this synthesis is achieving regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring.

Experimental Protocol: Regioselective N1-Isopropylation of 1H-indazole-3-carboxylic acid

This protocol is based on established methods for the selective N1-alkylation of indazole derivatives.

Materials:

-

1H-indazole-3-carboxylic acid

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Bromopropane (Isopropyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add 2-bromopropane (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Logical Workflow for N-Alkylation of Indazole-3-Carboxylic Acid

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a characteristic septet and doublet for the isopropyl group protons. The aromatic protons of the indazole ring would appear in the downfield region. The carboxylic acid proton would likely be a broad singlet at a very downfield chemical shift.

-

¹³C NMR: The spectrum would show signals for the isopropyl carbons, the aromatic carbons of the indazole ring, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: A broad O-H stretching band for the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid would be present around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (204.23 g/mol ).

Biological Significance and Potential Applications in Drug Discovery

N-alkylated indazole-3-carboxylic acid derivatives are a class of compounds with significant biological activity, making them attractive scaffolds for drug development.

Potential Signaling Pathway Involvement

Derivatives of 1H-indazole-3-carboxamide have been identified as potent inhibitors of p21-activated kinase 1 (PAK1), a key regulator of cell proliferation, survival, and motility. Overexpression and hyperactivity of PAK1 are implicated in various cancers. It is hypothesized that this compound, as a precursor to potential amide derivatives, could be a valuable tool in the development of novel PAK1 inhibitors.

Hypothetical Signaling Pathway of a 1-Isopropyl-1H-indazole-3-carboxamide Derivative

Caption: Potential inhibition of the PAK1 signaling pathway.

Safety and Handling

Based on the Safety Data Sheet (SDS) for this compound, the following safety precautions should be observed[1]:

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. Use only in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[1].

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed[1].

Conclusion

This compound is a valuable building block in medicinal chemistry with potential applications in the development of novel therapeutics, particularly in oncology. While specific experimental data for this compound is limited, its chemical properties and reactivity can be reasonably extrapolated from its parent compound and other N-alkylated indazole derivatives. The synthetic protocols and biological insights provided in this guide offer a solid foundation for researchers and drug development professionals working with this promising class of molecules. Further experimental investigation is warranted to fully characterize its physicochemical properties and biological activity.

References

An In-depth Technical Guide on the Structure Elucidation and Confirmation of 1-Isopropyl-1H-indazole-3-carboxylic Acid

Postulated Chemical Structure

The chemical structure for 1-Isopropyl-1H-indazole-3-carboxylic acid is postulated based on the IUPAC name. It consists of an indazole core, a bicyclic aromatic heterocycle, with an isopropyl group substituted at the N1 position of the pyrazole ring and a carboxylic acid group at the C3 position.

Molecular Formula: C₁₁H₁₂N₂O₂ Molecular Weight: 204.23 g/mol

Proposed Synthesis

The synthesis of this compound can be achieved through the N-alkylation of 1H-indazole-3-carboxylic acid. The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers.[1] However, conditions favoring thermodynamic control, such as the use of sodium hydride in a polar aprotic solvent like tetrahydrofuran (THF), have been shown to selectively yield the N1-alkylated product.[2]

Experimental Protocol: N1-Isopropylation of 1H-Indazole-3-carboxylic Acid

This protocol is adapted from general procedures for the selective N1-alkylation of substituted indazoles.[2][3]

Materials:

-

1H-indazole-3-carboxylic acid

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2-Bromopropane (or Isopropyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 1H-indazole-3-carboxylic acid (1.0 equivalent).

-

Add anhydrous THF or DMF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise. Hydrogen gas will evolve.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation, forming the sodium salt.

-

Add 2-bromopropane (1.5 equivalents) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 50 °C and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with water.

-

Acidify the aqueous mixture to a pH of approximately 3-4 with 1 M HCl to precipitate the product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Figure 1. Synthetic workflow for this compound.

Predicted Spectroscopic Data for Structure Elucidation

The following data are predicted based on the analysis of the parent compound, 1H-indazole-3-carboxylic acid, and general spectroscopic principles.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet | 1H | -COOH |

| ~8.1 | Doublet | 1H | H-4 |

| ~7.8 | Doublet | 1H | H-7 |

| ~7.5 | Triplet | 1H | H-6 |

| ~7.3 | Triplet | 1H | H-5 |

| ~5.2 | Septet | 1H | -CH-(CH₃)₂ |

| ~1.6 | Doublet | 6H | -CH-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~164 | -COOH |

| ~142 | C-7a |

| ~140 | C-3 |

| ~128 | C-6 |

| ~124 | C-4 |

| ~123 | C-5 |

| ~122 | C-3a |

| ~111 | C-7 |

| ~50 | -CH-(CH₃)₂ |

| ~22 | -CH-(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the carboxylic acid and the aromatic system.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2970 | Medium | C-H stretch (Isopropyl) |

| ~1710 | Strong | C=O stretch (Carboxylic acid, H-bonded dimer) |

| 1500-1600 | Medium | C=C stretch (Aromatic ring) |

| ~1450 | Medium | C-H bend (Isopropyl) |

| ~1250 | Strong | C-O stretch (Carboxylic acid) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight and to gain structural information from the fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Identity |

| 204 | [M]⁺ (Molecular Ion) |

| 189 | [M - CH₃]⁺ |

| 161 | [M - C₃H₇]⁺ or [M - COOH + H]⁺ |

| 159 | [M - COOH]⁺ |

| 118 | [Indazole ring fragment]⁺ |

Structure Confirmation Logic

The confirmation of the structure would follow a logical workflow, integrating data from multiple analytical techniques.

Figure 2. Logical workflow for structure elucidation and confirmation.

References

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR spectrum [chemicalbook.com]

A Technical Guide to the Potential Mechanism of Action of 1-Isopropyl-1H-indazole-3-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 1-Isopropyl-1H-indazole-3-carboxylic acid is not extensively available in public literature. This guide outlines potential mechanisms of action based on well-characterized, structurally related indazole-3-carboxylic acid derivatives, primarily Lonidamine and Gamendazole. These proposed mechanisms serve as a foundational hypothesis for guiding future research.

Executive Summary

This compound belongs to a class of compounds, the indazole-3-carboxylic acids, known for a diverse range of biological activities.[1] Prominent members of this class, such as Lonidamine and Gamendazole, have been investigated as anti-cancer and male contraceptive agents, respectively.[2][3][4] Based on the activities of these related compounds, two primary potential mechanisms of action for this compound can be hypothesized:

-

Metabolic Disruption: Inhibition of key transporters and enzymes involved in cellular energy metabolism, particularly in cancer cells. This pathway is analogous to the action of Lonidamine.

-

Chaperone and Translation Factor Inhibition: Targeting of heat shock proteins and elongation factors, leading to disruption of protein folding, degradation of client proteins, and downstream effects on cellular signaling and junctional complexes. This pathway is analogous to the action of Gamendazole.

This document provides an in-depth exploration of these potential mechanisms, supported by quantitative data from studies on analogous compounds, detailed experimental protocols, and pathway visualizations.

Potential Mechanism I: Disruption of Cellular Bioenergetics (Lonidamine-like Activity)

A primary hypothesized mechanism is the disruption of cellular energy metabolism, a hallmark of the anti-cancer agent Lonidamine.[2][3] This action involves the simultaneous inhibition of several key processes that cancer cells rely on for energy production and proliferation.

2.1 Key Molecular Targets

-

Mitochondrial Pyruvate Carrier (MPC): The MPC is responsible for transporting pyruvate from the cytoplasm into the mitochondrial matrix, where it enters the TCA cycle. Inhibition of the MPC is a potent anti-tumor strategy.[5] Lonidamine is a powerful inhibitor of the MPC, which effectively cuts off a primary fuel source for mitochondrial respiration.[3][5][6]

-

Monocarboxylate Transporters (MCTs): Cancer cells exhibit high rates of glycolysis, producing large amounts of lactate which must be exported to avoid cytotoxic intracellular acidification. This efflux is mediated by MCTs (primarily MCT1 and MCT4). Lonidamine inhibits these transporters, leading to intracellular lactate accumulation and a drop in pH.[3][6][7]

-

Mitochondrial Complex II (Succinate-Ubiquinone Reductase): Lonidamine has been shown to inhibit the succinate-ubiquinone reductase activity of Complex II in the electron transport chain.[3][5] This contributes to the overall suppression of mitochondrial respiration.

-

Hexokinase: Early studies suggested that Lonidamine inhibits mitochondrially-bound hexokinase, the first enzyme in the glycolysis pathway, further contributing to the suppression of ATP production in tumor cells.[2]

2.2 Downstream Cellular Effects

The combined inhibition of these targets leads to a cascade of events detrimental to cancer cells:

-

ATP Depletion: Inhibition of both glycolysis and mitochondrial respiration leads to a significant drop in cellular ATP levels.[2][7]

-

Intracellular Acidification: Blockade of MCTs causes lactate to accumulate inside the cell, lowering the intracellular pH.[7]

-

Increased Oxidative Stress: By targeting Complex II and suppressing the pentose phosphate pathway, Lonidamine can lead to reduced levels of NADPH and glutathione (GSH), compromising the cell's antioxidant defenses and increasing reactive oxygen species (ROS).[5]

Signaling and Metabolic Pathway Diagram

Caption: Hypothesized metabolic disruption by an indazole-3-carboxylic acid derivative.

Quantitative Data (from Lonidamine Studies)

The following table summarizes key quantitative metrics for the inhibitory activity of Lonidamine, which can serve as a benchmark for evaluating this compound.

| Target | Parameter | Value | Organism/System | Reference |

| Mitochondrial Pyruvate Carrier (MPC) | Ki | 2.5 µM | Isolated rat liver mitochondria | [3] |

| Mitochondrial Pyruvate Carrier (MPC) | IC50 | ~7 µM | Uncoupled rat heart mitochondria | [3] |

| Monocarboxylate Transporter 1 (MCT1) | K0.5 | 36-40 µM | Xenopus laevis oocytes | [3] |

| Monocarboxylate Transporter 2 (MCT2) | K0.5 | 36-40 µM | Xenopus laevis oocytes | [3] |

| Monocarboxylate Transporter 4 (MCT4) | K0.5 | 36-40 µM | Xenopus laevis oocytes | [3] |

| Glutamate Oxidation | IC50 | ~20 µM | Uncoupled rat heart mitochondria | [3] |

Potential Mechanism II: HSP90 and Translation Factor Inhibition (Gamendazole-like Activity)

An alternative or complementary mechanism of action could involve the inhibition of molecular chaperones and translation factors, as demonstrated by the indazole-carboxylic acid derivative Gamendazole.[8][9] This pathway is particularly relevant in the context of male contraception, where it disrupts spermatogenesis, but its components are ubiquitous and could be relevant in other cell types.

3.1 Key Molecular Targets

-

Heat Shock Protein 90 Beta (HSP90AB1 / HSP90β): HSP90 is a critical molecular chaperone responsible for the proper folding and stability of numerous "client" proteins, many of which are essential for cell signaling, proliferation, and survival (e.g., AKT1, ERBB2).[4][8][9] Gamendazole binds to HSP90AB1 and inhibits its function, leading to the degradation of these client proteins.[8][9]

-

Eukaryotic Translation Elongation Factor 1 Alpha 1 (EEF1A1): This protein is a key component of the translational machinery, responsible for delivering aminoacyl-tRNAs to the ribosome. Gamendazole has been identified as a binding partner of EEF1A1.[8][9][10]

3.2 Downstream Cellular Effects

The binding of an indazole-3-carboxylic acid derivative to these targets in Sertoli cells of the testis is proposed to initiate the following cascade:[4][8]

-

Client Protein Degradation: Inhibition of HSP90 leads to the ubiquitin-mediated proteasomal degradation of client proteins like AKT1.[8][9]

-

Signaling Pathway Activation: In Sertoli cells, this disruption is linked to a rapid increase in the transcription of Interleukin 1 alpha (Il1a) and NF-kappa-B inhibitor alpha (Nfkbia).[4][8]

-

Junctional Complex Disruption: The resulting signaling cascade, involving AKT, NFKB, and Interleukin 1, ultimately disrupts the delicate Sertoli cell-spermatid junctional complexes, leading to the premature release of spermatids and subsequent infertility.[4][8]

Signaling Pathway Diagram

Caption: Hypothesized signaling cascade based on Gamendazole's action in Sertoli cells.

Detailed Experimental Protocols

To investigate which, if any, of these potential mechanisms of action are relevant for this compound, the following experimental protocols, adapted from the literature on Lonidamine and Gamendazole, can be employed.

Protocol: Mitochondrial Oxygen Consumption Assay

This protocol is designed to determine the effect of the compound on mitochondrial respiration using various substrates, which can pinpoint inhibition of the MPC or specific complexes of the electron transport chain.[5][6]

-

Objective: To measure the inhibitory effect of the test compound on the oxidation of different mitochondrial substrates.

-

Materials:

-

Isolated mitochondria (e.g., from rat heart or liver).

-

Respiration Buffer (e.g., KCl, Tris-HCl, KH2PO4, MgCl2, EGTA, and bovine serum albumin, pH 7.2).

-

Substrates: Pyruvate, Glutamate, Malate, Succinate.

-

ADP (to stimulate State 3 respiration).

-

Uncoupler (e.g., FCCP).

-

Test Compound (this compound) dissolved in a suitable vehicle (e.g., DMSO).

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Clark-type oxygen electrode.

-

-

Methodology:

-

Calibrate the oxygen electrode system at the desired temperature (e.g., 30°C).

-

Add a known amount of isolated mitochondria to the respiration buffer in the chamber.

-

Add the substrate of interest (e.g., pyruvate plus malate, or succinate plus rotenone).

-

Initiate State 3 respiration by adding a saturating amount of ADP.

-

Once a stable rate of oxygen consumption is established, add the test compound at various concentrations.

-

Record the rate of oxygen consumption before and after the addition of the compound.

-

Repeat the experiment for each substrate to determine substrate-specific inhibition.

-

Calculate IC50 values by plotting the percentage of inhibition against the compound concentration. Potent inhibition of pyruvate oxidation compared to succinate or glutamate oxidation would suggest specific MPC inhibition.[5]

-

Protocol: MCT-Mediated Lactate Transport Assay

This protocol uses the Xenopus laevis oocyte expression system to measure the direct effect of the compound on specific monocarboxylate transporter isoforms.[6]

-

Objective: To quantify the inhibition of MCT1, MCT2, and MCT4 by the test compound.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNA for human MCT1, MCT2, and MCT4.

-

Radiolabeled [U-14C]-L-lactate.

-

Transport Buffer (e.g., Hanks' Balanced Salt Solution).

-

Test Compound.

-

Scintillation counter.

-

-

Methodology:

-

Inject oocytes with cRNA for the specific MCT isoform or with water (as a control) and incubate for 3-5 days to allow for protein expression.

-

Pre-incubate sets of oocytes in transport buffer containing various concentrations of the test compound for a short period (e.g., 10 minutes).

-

Initiate the uptake assay by transferring the oocytes to a transport buffer containing the same concentrations of the test compound plus a known concentration of [U-14C]-L-lactate.

-

After a defined uptake period (e.g., 15 minutes), stop the reaction by washing the oocytes rapidly with ice-cold buffer.

-

Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

-

Subtract the uptake measured in water-injected oocytes to determine MCT-specific transport.

-

Calculate K0.5 values by plotting the percentage of transport activity against the compound concentration.

-

Workflow Diagram for Target Identification and Validation

Caption: General experimental workflow for elucidating the mechanism of action.

Conclusion

While the precise molecular targets of this compound remain to be elucidated, the well-documented mechanisms of structurally similar compounds provide a strong foundation for targeted investigation. The two primary hypothesized pathways—disruption of cellular bioenergetics via inhibition of MPC and MCTs, and modulation of cellular signaling through inhibition of HSP90 and EEF1A1—are not mutually exclusive. Future research employing the protocols outlined herein will be critical in defining the pharmacological profile of this compound and determining its potential as a therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Lonidamine - Wikipedia [en.wikipedia.org]

- 3. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-tumour agent lonidamine is a potent inhibitor of the mitochondrial pyruvate carrier and plasma membrane monocarboxylate transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. "Gamendazole, an Orally Active Indazole Carboxylic Acid Male Contracept" by Joseph S. Tash, Ramappa Chakrasali et al. [ir.library.illinoisstate.edu]

- 9. [PDF] Gamendazole, an orally active indazole carboxylic acid male contraceptive agent, targets HSP90AB1 (HSP90BETA) and EEF1A1 (eEF1A), and stimulates Il1a transcription in rat Sertoli cells. | Semantic Scholar [semanticscholar.org]

- 10. experts.umn.edu [experts.umn.edu]

An In-depth Technical Guide to the Physicochemical Properties of 1-Isopropyl-1H-indazole-3-carboxylic Acid (CAS Number 173600-14-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Isopropyl-1H-indazole-3-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data for the parent compound, 1H-indazole-3-carboxylic acid, for comparative purposes, alongside predicted values and standardized experimental protocols for key physicochemical parameters. Indazole derivatives have garnered significant attention for their diverse biological activities, including roles as kinase inhibitors and anti-inflammatory agents.[1]

Chemical Identity

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 173600-14-1 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Canonical SMILES | CC(C)N1N=C(C2=CC=CC=C21)C(=O)O |

Physicochemical Properties

Quantitative physicochemical data for this compound is not extensively available in the public domain. The following tables summarize available experimental data for the closely related parent compound, 1H-indazole-3-carboxylic acid, and computationally predicted data for the target compound.

Table 1: Physicochemical Data for this compound (CAS 173600-14-1) - Predicted Values

| Property | Predicted Value | Notes |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | ~3-4 | Estimated based on the parent compound and the electron-donating nature of the isopropyl group. |

| logP | ~2.5 - 3.5 | Estimated to be higher than the parent compound due to the lipophilic isopropyl group. |

| Water Solubility | Low | Expected to have lower aqueous solubility than the parent compound. |

Table 2: Experimental Physicochemical Data for 1H-indazole-3-carboxylic acid (CAS 4498-67-3)

| Property | Experimental Value | Reference |

| Melting Point | 266-271 °C (decomposes) | [1][2] |

| Boiling Point | 443.7 °C at 760 mmHg (Predicted) | [3] |

| pKa | 3.03 ± 0.10 (Predicted) | [4] |

| logP | 1.4 (Computed) | [5] |

| Water Solubility | Soluble in polar solvents | [1] |

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties, applicable to small organic molecules like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point can be determined using a distillation or micro-boiling point method.

Solubility Determination

The solubility of a compound in various solvents, particularly water, is a critical parameter.

Workflow for Aqueous Solubility Determination

Caption: General workflow for the experimental determination of aqueous solubility.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, this can be determined by potentiometric titration.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for determining the pKa of an acidic compound via potentiometric titration.

logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is crucial for predicting its pharmacokinetic properties. The shake-flask method is a standard technique for its determination.

Workflow for logP Determination by Shake-Flask Method

Caption: Workflow for the determination of the octanol-water partition coefficient (logP) using the shake-flask method.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are known to exhibit a range of biological activities, frequently acting as inhibitors of protein kinases. Several indazole-containing compounds have been investigated as anti-cancer agents that target signaling pathways crucial for tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway.[1]

Furthermore, some indazole derivatives have demonstrated anti-inflammatory properties. This activity can be mediated through the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and the modulation of downstream signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1) pathways.

VEGFR Signaling Pathway Inhibition

Caption: Potential inhibition of the VEGFR signaling pathway by an indazole derivative.

Conclusion

This compound is a molecule of significant interest for which detailed experimental physicochemical data is currently sparse. This guide provides the available information for the compound and its parent analogue, alongside standardized experimental protocols to enable researchers to determine these properties. The potential for this class of compounds to interact with key biological signaling pathways underscores the importance of a thorough physicochemical characterization to support further drug discovery and development efforts.

References

A Technical Guide to the Solubility of 1-Isopropyl-1H-indazole-3-carboxylic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the solubility characteristics of 1-Isopropyl-1H-indazole-3-carboxylic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a generalized experimental protocol for determining solubility, which can be applied to this compound.

Introduction

This compound is a derivative of indazole-3-carboxylic acid. Understanding its solubility in various common laboratory solvents is crucial for a range of applications, including reaction chemistry, purification, formulation, and analytical method development. The solubility of an organic compound is primarily dictated by its polarity, molecular weight, and the nature of the solvent.

Predicted Solubility Profile

Based on its chemical structure, which includes a non-polar isopropyl group, a polar carboxylic acid group, and an aromatic indazole core, a general solubility profile can be predicted. It is expected to exhibit limited solubility in water and higher solubility in polar organic solvents, particularly those capable of hydrogen bonding. Its acidic nature suggests that it will be soluble in aqueous basic solutions due to salt formation.

Qualitative Solubility Data

The following table provides a predicted qualitative solubility profile in common lab solvents. This should be confirmed experimentally using the protocol outlined in Section 4.

| Solvent Name | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The presence of the polar carboxylic acid group is offset by the larger, non-polar molecular structure. |

| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding with the carboxylic acid group. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, can act as a hydrogen bond donor and acceptor. |

| Acetone | Polar Aprotic | Soluble | A polar solvent that can interact with the polar functional groups of the compound. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | A common organic solvent capable of dissolving a wide range of organic compounds. |

| Ethyl Acetate | Polar Aprotic | Soluble | A moderately polar solvent often used in chromatography and extractions. |

| Hexane | Non-polar | Insoluble | "Like dissolves like" principle suggests poor solubility of the polar compound in a non-polar solvent. |

| 5% Aqueous NaOH | Aqueous Basic | Soluble | The carboxylic acid will be deprotonated to form a soluble sodium salt. |

| 5% Aqueous HCl | Aqueous Acidic | Insoluble | The compound is acidic and will not react with an acidic solution to form a more soluble salt. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental procedure for determining the qualitative solubility of this compound in various solvents.[2][3][4][5]

4.1. Materials and Equipment

-

This compound

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinders or pipettes

-

Solvents: Water, Methanol, Ethanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane, 5% Aqueous NaOH, 5% Aqueous HCl

4.2. Procedure

-

Sample Preparation : Into a clean, dry test tube, add approximately 25 mg of this compound.[3]

-

Solvent Addition : Add 0.75 mL of the selected solvent to the test tube in small portions.[3]

-

Mixing : Vigorously shake or vortex the test tube for 60 seconds.[2]

-

Observation : Observe the mixture.

-

Record Results : Record the observation for each solvent.

-

Repeat : Repeat steps 1-5 for each of the solvents listed in the table above.

4.3. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

-

Work in a well-ventilated area or a fume hood, especially when handling volatile organic solvents.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound.

Caption: Experimental workflow for determining qualitative solubility.

Conclusion

References

The Rise of a Privileged Scaffold: A Technical Guide to N-Substituted Indazole-3-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The indazole ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of biologically active compounds. Among these, N-substituted indazole-3-carboxylic acids and their derivatives, particularly carboxamides, have garnered significant attention for their therapeutic potential across a wide range of diseases, from cancer to inflammatory conditions. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this important class of molecules.

Discovery and Background: A Scaffold of Versatility

The indazole nucleus, while not prevalent in nature, has been a subject of synthetic and medicinal interest for over a century.[1][2] Early investigations laid the groundwork for understanding its chemical reactivity. However, it was the discovery of the diverse pharmacological activities of indazole-containing compounds that propelled it to the forefront of drug discovery.[3][4]

N-substituted indazole-3-carboxylic acids have been identified as key intermediates and pharmacophores in the development of potent and selective inhibitors for various biological targets.[5][6] The ability to readily modify the N1 or N2 positions of the indazole ring, as well as the carboxylic acid at the 3-position, allows for fine-tuning of the physicochemical and pharmacological properties of these molecules. This has led to the discovery of compounds with a wide array of therapeutic applications, including but not limited to:

-

Anticancer Agents: Targeting enzymes crucial for cancer cell survival, such as Poly(ADP-ribose) polymerase-1 (PARP-1).[7][8]

-

Anti-inflammatory Agents: Modulating pathways involved in inflammation, such as the calcium-release activated calcium (CRAC) channel.

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.[9]

-

Neurological Agents: Acting on receptors in the central nervous system.

The versatility of this scaffold continues to drive research into new therapeutic areas, solidifying its importance in modern drug development.

Synthetic Strategies

The synthesis of N-substituted indazole-3-carboxylic acids can be approached through several key strategies. A common and flexible method involves the initial preparation of the indazole-3-carboxylic acid core, followed by N-substitution and subsequent derivatization of the carboxylic acid moiety.

A general workflow for the synthesis and derivatization of these compounds is illustrated below:

Caption: General synthetic workflow for N-substituted indazole-3-carboxamides.

Experimental Protocols

Below are detailed experimental protocols for key synthetic steps.

Protocol 2.1.1: Synthesis of 1H-Indazole-3-carboxylic acid methyl ester [10]

-

To a solution of 1H-Indazole-3-carboxylic acid (4 g, 24.66 mmol, 1 equiv.) in methanol (40 mL) at room temperature, add a catalytic amount of sulfuric acid.

-

Stir the resulting solution at reflux temperature for 2 hours.

-

Cool the reaction mixture to room temperature and evaporate the methanol under vacuum.

-

Treat the residue with ice water (50 mL) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 1H-Indazole-3-carboxylic acid methyl ester.

Protocol 2.1.2: General Procedure for the Preparation of 1H-Indazole-3-carboxamide Derivatives [9]

-

To a solution of 1H-indazole-3-carboxylic acid (0.1 g, 0.61 mmol, 1 equiv) in DMF, add 1-Hydroxybenzotriazole (HOBT) (0.1 g, 0.74 mmol, 1.2 equiv), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (0.141 g, 0.74 mmol, 1.2 equiv), and Triethylamine (TEA) (0.187 g, 1.85 mmol, 3 equiv).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add the desired substituted amine (0.61 mmol, 1 equiv) to the reaction mixture at room temperature and stir for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water (20 mL).

-

Extract the product with 10% methanol in chloroform (2 x 30 mL).

-

Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography to afford the desired 1H-indazole-3-carboxamide derivative.

Biological Activity and Structure-Activity Relationships (SAR)

N-substituted indazole-3-carboxylic acids and their derivatives have been shown to be potent modulators of several key biological targets. The following sections highlight their activity as PARP-1 inhibitors and CRAC channel blockers, along with quantitative data to illustrate structure-activity relationships.

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair pathway, which is crucial for repairing single-strand DNA breaks.[11] Inhibition of PARP-1 is a validated therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The signaling pathway of PARP-1 in DNA repair and the mechanism of its inhibition are depicted below:

Caption: PARP-1 signaling pathway and the mechanism of inhibition.

A series of novel N-1-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated as PARP-1 inhibitors.[7] The introduction of a three-carbon linker between the indazole core and various heterocycles has been a key design strategy.

Table 1: PARP-1 Inhibitory Activity of N-1-Substituted Indazole-3-Carboxamides [7]

| Compound | R Group | IC50 (µM) |

| 4 | 1-(3-(piperidine-1-yl)propyl) | 36 |

| 5 | 1-(3-(2,3-dioxoindolin-1-yl)propyl) | 6.8 |

Protocol 3.1.1: In Vitro PARP-1 Activity Assay (Chemiluminescent) [12]

-

Plate Coating: Coat a 96-well plate with histone H4 and block with a suitable blocking buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compounds (N-substituted indazole-3-carboxamides) and a positive control (e.g., Olaparib).

-

Reaction Setup: Add the test compounds, NAD+, and PARP-1 enzyme to the wells. Incubate for 1 hour at room temperature to allow for the PARylation reaction.

-

Detection: Wash the plate and add a primary antibody that recognizes poly(ADP-ribose). Following another wash, add a secondary HRP-conjugated antibody.

-

Signal Measurement: Add a chemiluminescent substrate and immediately measure the signal using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

CRAC Channel Blocking

Calcium release-activated calcium (CRAC) channels are a primary route for calcium entry into non-excitable cells, such as immune cells.[13] Dysregulation of CRAC channel activity is implicated in inflammatory and autoimmune diseases.[14]

The activation of CRAC channels is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum (ER).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 6. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 7. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. jocpr.com [jocpr.com]

- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Guide to its Biological Significance and Therapeutic Applications

The indazole, a bicyclic heterocyclic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective modulators of a wide array of biological targets.[1] This has led to the development of numerous indazole-containing compounds with significant pharmacological activities, including several FDA-approved drugs such as the anti-cancer agents Pazopanib, Niraparib, and Axitinib, and the anti-inflammatory drug Benzydamine.[4][5][6][7] This guide provides a technical overview of the biological significance of the indazole core, focusing on its role in oncology, inflammation, and neuroscience, complete with quantitative data, experimental methodologies, and pathway visualizations.

The Role of Indazoles in Oncology

The indazole scaffold is a cornerstone of modern oncology drug development, primarily through its potent activity as an inhibitor of protein kinases and enzymes involved in DNA repair.[5][6][8]

Protein Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[8][9] Indazole derivatives have been successfully developed as inhibitors of several key oncogenic kinases.[8][10]

Mechanism of Action: Indazole-based compounds often act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. This blockade disrupts signaling pathways essential for tumor cell proliferation, survival, angiogenesis, and metastasis. A key target family is the Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis—the formation of new blood vessels that supply tumors with nutrients.[8]

Below is a diagram illustrating the VEGFR signaling pathway and the inhibitory action of indazole-based drugs like Pazopanib.

Quantitative Data: Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of several key indazole derivatives against various protein kinases.

| Compound | Target Kinase(s) | IC₅₀ (nM) | Therapeutic Area |

| Pazopanib | VEGFR-2 | 30 | Renal Cell Carcinoma |

| Axitinib | VEGFR-1, 2, 3 | 0.1, 0.2, 0.1-0.3 | Renal Cell Carcinoma |

| Niraparib | FGFR1, FGFR2 | 13, 23 | Ovarian Cancer (secondary targets) |

| Compound 17 | Aurora A, Aurora B | 26, 15 | Preclinical (Cancer) |

| Compound 30 | Aurora A | 85 | Preclinical (Cancer) |

| Compound 1 | FGFR1 | 100 | Preclinical (Cancer) |

Note: IC₅₀ values can vary based on assay conditions.[8][9][11][12]

PARP Inhibition & Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for the repair of DNA single-strand breaks (SSBs).[13] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of unrepaired DNA damage and cell death.[13] This concept is known as "synthetic lethality." The FDA-approved drug Niraparib is a potent, indazole-based PARP inhibitor.[4][14]

The diagram below illustrates the mechanism of synthetic lethality through PARP inhibition in BRCA-deficient cancer cells.

Quantitative Data: Indazole-Based PARP Inhibitors

| Compound | Target | IC₅₀ (nM) | Cellular EC₅₀ (nM) | Therapeutic Indication |

| Niraparib (MK-4827) | PARP-1 | 3.8 | 4 | Ovarian, Fallopian Tube, Peritoneal Cancer |

| Niraparib (MK-4827) | PARP-2 | 2.1 | 4 | Ovarian, Fallopian Tube, Peritoneal Cancer |

Note: IC₅₀ refers to enzymatic inhibition; EC₅₀ refers to inhibition of PARP activity in a whole-cell assay.[15][16]

Anti-inflammatory Activity

Indazole derivatives have long been recognized for their anti-inflammatory properties.[2] Commercially available drugs like Bendazac and Benzydamine are used to treat inflammatory conditions.[4][17]

Mechanism of Action: The anti-inflammatory effects of indazoles are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are mediators of inflammation.[18][19] Additionally, some derivatives can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and exhibit free radical scavenging activity.[18][19][20]

The following diagram shows a generalized workflow for assessing the anti-inflammatory potential of indazole compounds.

Quantitative Data: Anti-inflammatory Activity of Indazoles

| Compound | Assay | Result |

| Indazole | COX-2 Inhibition | IC₅₀ = 5.10 µM |

| 5-Aminoindazole | TNF-α Inhibition | Significant inhibition at 250 µM |

| 6-Nitroindazole | Carrageenan Paw Edema (100mg/kg) | ~79% inhibition |

| Indazole | Carrageenan Paw Edema (100mg/kg) | ~70% inhibition |

Source: Data from in vitro and in vivo studies.[18][20]

Neuroprotective Potential

More recently, the indazole scaffold has been explored for its therapeutic potential in treating complex neurological disorders, including Parkinson's and Alzheimer's disease.[3][21][22]

Mechanism of Action: The neuroprotective effects of indazole derivatives are diverse. They have been shown to act as:

-

Enzyme Inhibitors: Targeting enzymes like Monoamine Oxidase (MAO), which is involved in neurotransmitter metabolism, and kinases like LRRK2 and GSK-3, which are implicated in the pathology of neurodegenerative diseases.[21][22]

-

Sodium Channel Modulators: Certain indazole compounds can block voltage-dependent sodium channels, which may offer protection against excitotoxicity, a common neuronal death pathway.[23]

This diagram illustrates the relationship between indazole compounds and key enzymatic targets in neurodegeneration.

Key Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of indazole derivatives.

General Procedure for In Vitro Kinase Inhibition Assay

This protocol describes a typical method for determining the IC₅₀ value of an indazole compound against a target protein kinase (e.g., VEGFR, Aurora).

-

Reaction Mixture Preparation: In a 96-well plate, a reaction buffer containing the purified kinase enzyme, a specific peptide substrate, and the indazole test compound at various concentrations is prepared.

-

Initiation: The kinase reaction is initiated by adding a solution containing ATP and MgCl₂. The final ATP concentration is typically set near its Km value for the specific kinase.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped by adding a solution that chelates Mg²⁺ (e.g., EDTA). The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay where the amount of remaining ATP is measured; lower ATP levels correspond to higher kinase activity.

-

Data Analysis: The luminescence signal is plotted against the inhibitor concentration. The IC₅₀ value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated using a non-linear regression curve fit.

General Procedure for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[18][19]

This widely used animal model assesses the acute anti-inflammatory activity of a test compound.

-

Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment. Animals are fasted overnight before the test.

-

Compound Administration: The indazole test compound or a reference drug (e.g., Diclofenac) is administered orally or intraperitoneally to the test groups. The control group receives the vehicle.

-

Induction of Inflammation: After a set time (e.g., 60 minutes post-drug administration), a 0.1 mL injection of 1% carrageenan solution in saline is made into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The paw volume is measured immediately after the carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

General Synthetic Workflow for Indazole Derivatives

Many methods exist for synthesizing the indazole core.[4] The following workflow illustrates a common approach involving intramolecular N-N bond formation.

Conclusion

The indazole scaffold is a remarkably versatile and pharmacologically significant core structure in drug discovery. Its prevalence in approved drugs and clinical candidates, particularly in oncology, highlights its success.[2][24] The ability to readily functionalize the indazole ring system allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[4] Future research will undoubtedly continue to expand the therapeutic applications of indazole-based compounds, leveraging this privileged scaffold to address unmet needs in cancer, inflammation, neurodegeneration, and beyond.[2]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benthamdirect.com [benthamdirect.com]

- 13. benchchem.com [benchchem.com]

- 14. A review of poly(ADP-ribose)polymerase-1 (PARP1) role and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benthamscience.com [benthamscience.com]

- 23. Oxadiazolylindazole sodium channel modulators are neuroprotective toward hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for 1-Isopropyl-1H-indazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the synthesis of 1-Isopropyl-1H-indazole-3-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocol outlines a robust three-step synthetic route commencing from readily available starting materials.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The strategic introduction of substituents on the indazole ring system allows for the fine-tuning of their biological activity. This compound is a key intermediate for the synthesis of a variety of therapeutic candidates. This protocol details a reliable and reproducible method for its preparation.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence:

-

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid from Isatin.

-

Step 2: Esterification of 1H-Indazole-3-carboxylic acid to Ethyl 1H-indazole-3-carboxylate.

-

Step 3: N-Isopropylation of Ethyl 1H-indazole-3-carboxylate followed by Hydrolysis to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 1H-Indazole-3-carboxylic acid

This procedure is adapted from established methods for the synthesis of the indazole core from isatin.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isatin | 147.13 | 10.0 g | 67.9 mmol |

| Sodium Hydroxide | 40.00 | 2.85 g | 71.3 mmol |

| Sodium Nitrite | 69.00 | 4.69 g | 67.9 mmol |

| Tin(II) Chloride dihydrate | 225.63 | 38.3 g | 169.8 mmol |

| Concentrated HCl | 37% | ~60 mL | - |

| Water | 18.02 | As needed | - |

Procedure:

-

In a 250 mL flask, dissolve Isatin in an aqueous solution of sodium hydroxide. Stir the mixture at room temperature until all the isatin has dissolved.

-

Cool the resulting solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the reaction mixture, maintaining the temperature below 5 °C.

-

In a separate larger flask (1 L), prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the diazonium salt solution from step 3 to the vigorously stirred tin(II) chloride solution, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain 1H-Indazole-3-carboxylic acid as a yellow solid.

Expected Yield: ~95-99%

Step 2: Synthesis of Ethyl 1H-indazole-3-carboxylate

This step involves the Fischer esterification of the carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1H-Indazole-3-carboxylic acid | 162.15 | 10.0 g | 61.7 mmol |

| Ethanol (absolute) | 46.07 | 150 mL | - |

| Concentrated Sulfuric Acid | 98.08 | 1.5 mL | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Suspend 1H-Indazole-3-carboxylic acid in absolute ethanol in a round-bottom flask.

-

Carefully add concentrated sulfuric acid to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield Ethyl 1H-indazole-3-carboxylate as a solid. The product can be further purified by recrystallization from ethanol/water.

Expected Yield: ~85-90%

Step 3: Synthesis of this compound

This final step involves the selective N-isopropylation of the indazole ester followed by hydrolysis. The use of sodium hydride in THF promotes selective alkylation at the N1 position.[2][3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 1H-indazole-3-carboxylate | 190.20 | 5.0 g | 26.3 mmol |

| Sodium Hydride (60% in mineral oil) | 24.00 (as NaH) | 1.26 g | 31.5 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |

| 2-Bromopropane | 122.99 | 3.88 g (2.8 mL) | 31.5 mmol |

| Sodium Hydroxide | 40.00 | 2.1 g | 52.6 mmol |

| Ethanol | 46.07 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Hydrochloric Acid (1 M) | - | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

Procedure:

Part A: N-Isopropylation

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Ethyl 1H-indazole-3-carboxylate.

-

Add anhydrous THF and stir to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Re-cool the mixture to 0 °C and add 2-bromopropane dropwise.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude Ethyl 1-isopropyl-1H-indazole-3-carboxylate.

Part B: Hydrolysis

-

Dissolve the crude ester from the previous step in a mixture of ethanol and water.

-

Add sodium hydroxide and heat the mixture to reflux for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with 1 M hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Expected Overall Yield for Step 3: ~70-80%

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | >98% |

Note: Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired and compared with literature values for confirmation.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydride is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.

-

Concentrated acids and bases are corrosive. Handle them in a fume hood.

-

Organic solvents are flammable and should be handled in a well-ventilated area, away from ignition sources.

References

- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-Isopropyl-1H-indazole-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isopropyl-1H-indazole-3-carboxylic acid and its derivatives are an important class of compounds in medicinal chemistry. The indazole scaffold is a privileged structure, appearing in a variety of therapeutic agents.[1] The derivatization of the 3-carboxylic acid moiety allows for the exploration of structure-activity relationships, leading to the development of new drug candidates with a range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1] This document provides detailed experimental procedures for the synthesis of the core intermediate, this compound, and its subsequent conversion into amide and ester derivatives.

General Synthetic Workflow

The overall strategy for producing a library of this compound derivatives involves a two-step process. First, the commercially available 1H-indazole-3-carboxylic acid is esterified, followed by a regioselective N-isopropylation at the N1 position. Subsequent hydrolysis of the ester yields the key this compound intermediate. This intermediate is then coupled with various amines or alcohols to generate the final amide or ester derivatives.

References

Application of 1-Isopropyl-1H-indazole-3-carboxylic Acid and its Derivatives in Cancer Research

Application Notes

The compound 1-Isopropyl-1H-indazole-3-carboxylic acid belongs to the broader class of indazole derivatives, which are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][2][3] While specific research on the 1-isopropyl derivative is limited, extensive studies on related 1H-indazole-3-carboxylic acid and 1H-indazole-3-carboxamide derivatives provide a strong basis for its potential applications in oncology research. These compounds are particularly noted for their role as kinase inhibitors, a major focus in the development of targeted cancer therapies.[2]

Mechanism of Action

The primary mechanism of action for many anti-cancer indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1]

-

p21-activated kinase 1 (PAK1) Inhibition: A significant number of 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of PAK1.[4][5][6] Aberrant activation of PAK1 is associated with tumor progression, metastasis, and resistance to therapy in various cancers, including breast, lung, and colon cancer.[4][5][6] Inhibition of PAK1 by these compounds can disrupt downstream signaling pathways that control cell proliferation, survival, migration, and invasion.[1]

-

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Certain 1H-indazole-3-carboxamide derivatives have also been developed as inhibitors of GSK-3.[1][2] GSK-3 is implicated in the pathophysiology of several diseases, including cancer, where it can act as a tumor suppressor or promoter depending on the context.[2]

-

Induction of Apoptosis: Some indazole derivatives have been shown to induce apoptosis in cancer cells. For instance, compound 2f, an indazole derivative, was found to promote apoptosis in breast cancer cells by upregulating cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[7]

-

Inhibition of Migration and Invasion: By targeting kinases like PAK1, 1H-indazole-3-carboxamide derivatives can suppress cancer cell migration and invasion.[4][6] This is often achieved by downregulating key transcription factors involved in the epithelial-mesenchymal transition (EMT), such as Snail.[6] Additionally, some derivatives can decrease the expression of matrix metalloproteinase-9 (MMP9), an enzyme crucial for the degradation of the extracellular matrix during invasion.[7]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative 1H-indazole-3-carboxamide derivatives against PAK1.

| Compound ID | PAK1 IC50 (nM) | Reference |

| 87b | 159 | [5] |

| 87c | 52 | [5] |

| 87d | 16 | [5] |

| 30l | 9.8 | [4][5] |

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of PAK1 by 50%. Lower values indicate higher potency.

Experimental Protocols

1. General Synthesis of 1H-indazole-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from 1H-indazole-3-carboxylic acid.[1][5]

Materials:

-

1H-indazole-3-carboxylic acid

-

Substituted amine (R-NH2)

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBt)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Methanol

-

Chloroform

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).[1][5]

-

Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[1]

-

Add the desired substituted amine (1 equivalent) to the reaction mixture.[1]

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction mixture into ice water.[1]

-

Extract the product with 10% methanol in chloroform (2 x 30 mL).[1]

-

Combine the organic layers, wash with 10% NaHCO3 solution and brine, then dry over Na2SO4.[1]

-

Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[1]

2. In vitro PAK1 Kinase Assay

This protocol is for determining the inhibitory potency (IC50) of the synthesized compounds against PAK1.[5]

Materials:

-

1H-indazole-3-carboxamide compounds

-

PAK1 enzyme

-

Kinase buffer

-

Substrate/ATP mixture

-

ADP-Glo™ Kinase Assay Kit

-

384-well plates

Procedure:

-

Prepare serial dilutions of the 1H-indazole-3-carboxamide compounds in kinase buffer.[5]

-

In a 384-well plate, add 1 µL of the inhibitor solution (or 5% DMSO for control).[5]

-

Add 2 µL of the PAK1 enzyme solution.[5]

-

Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.[5]

-

Incubate the plate at room temperature for 60 minutes.[5]

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[5]

-

Incubate at room temperature for 40 minutes.[5]

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[5]

-

Incubate at room temperature for 30 minutes.[5]

-

Measure luminescence using a plate reader to determine the extent of kinase inhibition.

3. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of PAK1 inhibitors on the migratory capacity of cancer cells.[5]

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

1H-indazole-3-carboxamide test compounds

-

6-well plates

-

Pipette tips (p200 or p1000)

-

Microscope with a camera

Procedure:

-

Seed cells in 6-well plates and grow them to form a confluent monolayer.[5]

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.[5]

-

Wash the cells with PBS to remove detached cells.

-

Replace the medium with fresh serum-free medium containing the test compound at various concentrations (include a vehicle control).[5]

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 24, 48 hours).[5]

-

Measure the width of the scratch at different points for each condition and time point.[5]

-

Calculate the percentage of wound closure to determine the effect of the inhibitor on cell migration.[5]

4. Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in the expression and phosphorylation status of proteins in the PAK1 signaling pathway.[5][6]

Materials:

-

Cancer cell line of interest

-

1H-indazole-3-carboxamide test compounds

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-PAK1, anti-p-PAK1, anti-Snail, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with the 1H-indazole-3-carboxamide inhibitor for the desired time and at various concentrations.[5]

-

Lyse the cells in RIPA buffer and quantify the protein concentration.[5][6]

-

Separate equal amounts of protein lysates by SDS-PAGE.[5][6]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[5]

-

Incubate the membrane with the primary antibody overnight at 4°C.[5]

-

Wash the membrane with TBST.[5]

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane again with TBST.[5]

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[5]

Visualizations

Caption: PAK1 signaling pathway and its inhibition.

Caption: Experimental workflow for biological evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Building Block: 1-Isopropyl-1H-indazole-3-carboxylic Acid in Modern Drug Discovery

Application Note & Protocols for Researchers in Medicinal Chemistry and Drug Development